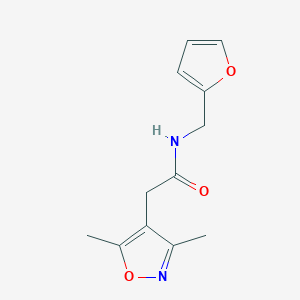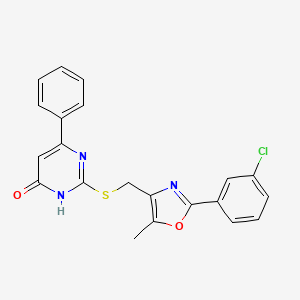
1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea, also known as FNTU, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FNTU is a urea derivative that has been synthesized through a multi-step process, and its unique structure has made it an interesting molecule for researchers to study.
Scientific Research Applications
Synthesis and Chemical Reactivity
This compound is involved in the synthesis of novel pyridine and naphthyridine derivatives, showcasing its utility in creating complex organic structures with potential applications in pharmaceuticals and materials science. Abdelrazek et al. (2010) demonstrated the synthesis of pyridine and naphthyridine derivatives by coupling reactions involving similar urea compounds, indicating the compound's versatility in organic synthesis and potential in creating novel chemical entities with diverse applications (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Material Science and Engineering
In material science, the assembly and structural characterization of urea and thiourea derivatives, including those similar to the compound , have been explored. Baruah and Brahma (2023) investigated the self-assemblies and photoluminescence of urea and thiourea salts, providing insights into their potential applications in materials science, particularly in the development of novel photoluminescent materials and sensors (Baruah & Brahma, 2023).
Antibacterial Activity
The bioactivity of urea derivatives has also been a subject of interest. Donlawson et al. (2020) synthesized a compound structurally related to "1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea" and evaluated its antibacterial properties against various pathogens, highlighting its potential in medicinal chemistry and drug development (Donlawson, Nweneka, Orie, & Okah, 2020).
Fluorescent Sensing
The fluorescent properties of urea derivatives make them candidates for sensing applications. Kuwar et al. (2014) developed a naphthalene-based fluorescent sensor with urea linkages, demonstrating its efficacy in detecting Hg(II) ions, which could be beneficial for environmental monitoring and biological imaging (Tayade, Bondhopadhyay, Basu, Chaitanya, Sahoo, Singh, Attarde, & Kuwar, 2014).
properties
IUPAC Name |
1-(furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-22(23-13-19-7-3-6-18-5-1-2-9-21(18)19)24(14-17-10-11-26-16-17)15-20-8-4-12-27-20/h1-12,16H,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHGDMCWHDMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2915443.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915449.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)
![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide](/img/structure/B2915458.png)
![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)
![2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2915460.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2915461.png)

